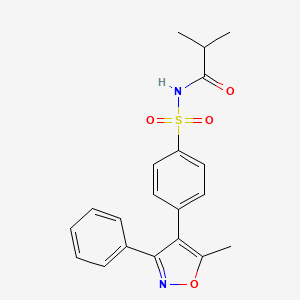

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide

Descripción general

Descripción

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with an isoxazole ring, a sulfonyl group, and an isobutyramide moiety, contributing to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is then reacted with a phenyl group to form the 5-methyl-3-phenylisoxazole core.

Subsequently, the phenylisoxazole derivative undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group. Finally, the isobutyramide moiety is attached through an amidation reaction, typically using isobutyric acid or its derivatives in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Sulfone derivatives

Reduction: Sulfide derivatives

Substitution: Various substituted sulfonyl derivatives

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Anti-inflammatory Activity :

- Analgesic Effects :

- Microbial Biotransformation :

Case Study 1: COX Inhibition

A study conducted by researchers at a pharmaceutical institute evaluated the inhibitory effects of this compound on COX enzymes. The results indicated that the compound exhibited a dose-dependent inhibition of COX-2, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Efficacy

In another research project focused on pain relief, animal models were administered varying doses of the compound. The findings revealed a significant reduction in pain responses compared to control groups, highlighting its analgesic properties .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide

- N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propanamide

- Parecoxib sodium

Uniqueness

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide stands out due to its specific structural features, such as the isobutyramide moiety, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for certain therapeutic applications.

Actividad Biológica

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to known pharmaceuticals and exhibits various biological properties that warrant further investigation.

- Molecular Formula : C20H20N2O4S

- Molecular Weight : 372.45 g/mol

- CAS Number : 198470-84-7

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole rings have shown effectiveness against various strains of bacteria, including drug-resistant Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 2 to 64 µg/mL, suggesting a promising potential for developing new antimicrobial agents targeting resistant pathogens .

Anti-inflammatory Properties

The sulfonamide moiety in the compound is known for its anti-inflammatory effects. Research has shown that compounds like N-(4-sulfamoylphenyl) derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary data suggest that this compound may exhibit anticancer properties. Compounds that inhibit certain cellular pathways involved in cancer proliferation have been identified, with some studies indicating that similar isoxazole derivatives can induce apoptosis in cancer cell lines .

Case Studies

- Antimicrobial Efficacy Against Drug-resistant Bacteria :

- Inhibition of COX Enzymes :

Summary of Research Findings

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against drug-resistant S. aureus (MIC: 2–64 µg/mL) |

| Anti-inflammatory Effects | Inhibits COX enzymes, reducing inflammation |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide, and how are reaction conditions optimized?

The synthesis typically involves coupling a sulfonamide intermediate with an isoxazole-containing aryl group. Critical steps include:

- Sulfonamide activation : Reacting 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide with propionic anhydride under basic conditions (e.g., triethylamine) to form the amide bond .

- Temperature control : Maintaining temperatures between 0–25°C to minimize side reactions like hydrolysis of the isoxazole ring .

- Purification : Using preparative HPLC with a C18 column and acetonitrile/water gradients to isolate the product (>95% purity) .

Q. How is the compound characterized to confirm structural integrity and purity?

Analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR verify the presence of key groups (e.g., isoxazole protons at δ 6.8–7.2 ppm, sulfonamide S=O stretches) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+Na]⁺ at m/z 423.08 for the sodium salt) .

- HPLC : Purity is assessed using reverse-phase chromatography with UV detection at 254 nm .

Q. What is the proposed mechanism of action for this compound in pharmacological studies?

The compound acts as a prodrug of the COX-2 inhibitor parecoxib. It is hydrolyzed in vivo to release the active sulfonamide metabolite, which selectively inhibits COX-2 via competitive binding to the enzyme’s arachidonic acid pocket. This reduces prostaglandin synthesis, mitigating inflammation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like hydrolyzed isoxazole derivatives?

- Solvent optimization : Using anhydrous dichloromethane (DCM) instead of THF reduces water-mediated side reactions .

- Catalytic additives : Adding 4-dimethylaminopyridine (DMAP) accelerates amide bond formation, reducing reaction time from 24 hr to 6 hr .

- In situ monitoring : FT-IR tracking of the carbonyl stretching frequency (∼1700 cm⁻¹) ensures reaction completion before workup .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Discrepancies often arise from:

- Prodrug conversion efficiency : Measure plasma levels of the active metabolite via LC-MS/MS to confirm bioactivation .

- Species-specific metabolism : Compare hydrolysis rates in human vs. rodent liver microsomes to adjust dosing regimens .

- Solubility limitations : Use co-solvents (e.g., PEG-400) in preclinical formulations to enhance bioavailability .

Q. What strategies are recommended for studying the compound’s interaction with off-target biomolecules?

- Surface plasmon resonance (SPR) : Screen against a panel of 50+ kinases or GPCRs to identify unintended binding .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with non-target proteins (e.g., carbonic anhydrase) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for high-risk off-targets identified in silico .

Q. How does the compound’s impurity profile impact its use in drug development?

- Critical impurities : The sodium salt form may contain residual propionic acid (≤0.1% by GC-MS), which can alter pharmacokinetics .

- Degradation pathways : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the isoxazole ring as the primary degradation route .

- Mitigation : Lyophilization under argon atmosphere reduces moisture-induced degradation .

Q. What in vivo models are most suitable for evaluating its anti-inflammatory efficacy?

- Rat carrageenan-induced paw edema : Dose-dependent reduction in edema (ED₅₀ = 3 mg/kg) correlates with COX-2 inhibition .

- Murine collagen-induced arthritis : Chronic dosing (10 mg/kg/day for 14 days) shows significant suppression of joint inflammation .

- PK/PD modeling : Use non-compartmental analysis (WinNonlin) to link plasma exposure (AUC = 1200 ng·hr/mL) to efficacy endpoints .

Propiedades

IUPAC Name |

2-methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-13(2)20(23)22-27(24,25)17-11-9-15(10-12-17)18-14(3)26-21-19(18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEZNOJEXCHKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627261 | |

| Record name | 2-Methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198470-82-5 | |

| Record name | 2-Methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.